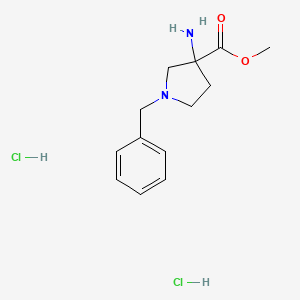

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride

説明

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Amination: The amino group is introduced through a reductive amination process.

Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the ester with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

化学反応の分析

Types of Reactions

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Specifically, derivatives of 3-amino-pyrrolidine are crucial for producing agrochemicals and biologically active substances, including cephalosporin antibiotics, which exhibit high antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Antiviral Activity

Research has indicated that compounds similar to methyl 3-amino-1-benzylpyrrolidine-3-carboxylate can act as inhibitors of viral neuraminidases, which are essential for the replication of influenza viruses. The compound's structural features allow it to inhibit the enzymatic activity of neuraminidase, which is critical for viral infection and spread .

Enzyme Inhibition Studies

Neuraminidase Inhibitors

In studies focused on influenza virus neuraminidase inhibitors, this compound has been evaluated for its inhibitory effects. The kinetic mechanisms of inhibition have been studied using high-performance liquid chromatography to measure the compound's effectiveness against various strains of the influenza virus, demonstrating its potential as a therapeutic agent .

Table: Summary of Research Findings on this compound

Structural Insights and Mechanisms

The molecular structure of this compound allows it to interact with specific amino acid residues in target enzymes, enhancing its inhibitory effects. Studies utilizing molecular docking have shown that this compound can bind effectively to key residues within the active sites of enzymes like neuraminidase, which is crucial for its function as an inhibitor .

作用機序

The mechanism of action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

類似化合物との比較

Similar Compounds

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: The non-dihydrochloride form of the compound.

1-Benzyl-3-aminopyrrolidine: A related compound with a similar pyrrolidine structure.

3-Amino-1-benzylpyrrolidine-3-carboxylate: Another derivative with slight structural variations.

Uniqueness

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

生物活性

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group and a carboxylate moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications .

This compound interacts with several biological targets, primarily through the following mechanisms:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially exhibiting antidepressant and neuroprotective effects. It may enhance serotonin and norepinephrine levels, which are crucial in mood regulation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity, such as inflammation or cancer .

Biological Activities

The biological activities of this compound include:

- Antidepressant Activity : Studies indicate that the compound may help alleviate symptoms of depression by modulating neurotransmitter levels.

- Neuroprotective Effects : It has been suggested that this compound could protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

- Antibacterial and Antifungal Properties : Some investigations have reported its efficacy against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The treatment led to improved cognitive functions and decreased markers of neuroinflammation, suggesting its potential utility in neurodegenerative disorders like Alzheimer's disease.

Case Study: Antimicrobial Activity

In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges, supporting its potential as an antimicrobial agent .

特性

IUPAC Name |

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;;/h2-6H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHILGWAVWMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659689 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168210-69-3 | |

| Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。